

An In-depth Technical Guide to Molecular Probes for hENT4 Function

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Compound of Interest		
Compound Name:	hENT4-IN-1	
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This technical guide provides a comprehensive overview of the molecular probes available for studying the function of the human Equilibrative Nucleoside Transporter 4 (hENT4). hENT4, also known as the plasma membrane monoamine transporter (PMAT), is an integral membrane protein responsible for the transport of nucleosides, particularly adenosine, as well as various organic cations like monoamine neurotransmitters.[1][2] A unique characteristic of hENT4 is its pH-dependent activity, with optimal transport of adenosine occurring in acidic conditions (pH 5.5-6.0), a feature that makes it a significant player in physiological and pathological states associated with acidosis, such as ischemia and the tumor microenvironment.[3][4]

This guide details the inhibitors and substrates used to probe hENT4 function, presents quantitative data for these molecules, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.

Molecular Probes: Inhibitors and Substrates

The study of hENT4 has been advanced by the identification of specific substrates and the development of pharmacological inhibitors. These molecular tools are essential for characterizing the transporter's function and its role in various biological processes.

Inhibitors of hENT4

Foundational & Exploratory





While highly potent and selective inhibitors for hENT4 are still under active investigation, several compounds have been identified that can modulate its function.

- Dipyridamole and its Analogues: Dipyridamole is a known inhibitor of equilibrative nucleoside transporters, but it only weakly inhibits hENT4.[4] However, a series of synthesized dipyridamole analogues has yielded more potent and selective inhibitors.[4][5]
 - Compound 30 (hENT4-IN-1): Identified as 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine, this compound is the most potent and selective hENT4 inhibitor reported to date.[4][6] It demonstrates significantly higher potency for hENT4 compared to hENT1 and hENT2.[4][5]
- Decynium-22: This compound has been used to inhibit ENT4 activity in studies investigating its role in adenosine transport in cardiomyocytes under simulated ischemic conditions.[7]
- Non-selective Inhibitors: Other compounds that inhibit multiple ENTs, including hENT4, but with lower potency or selectivity include:
 - Nitrobenzylmercaptopurine ribonucleoside (NBMPR): A potent inhibitor of hENT1, but only a moderate inhibitor of hENT4.[4]
 - Dilazep: Similar to dipyridamole, it inhibits hENT1 more potently than hENT2 and hENT4.
 [1][4]

Substrates of hENT4

hENT4 transports a range of endogenous and exogenous molecules.

- Adenosine: hENT4 mediates the transport of adenosine in a pH-dependent manner, with optimal activity at an acidic pH.[1][4] This transport is largely absent at a neutral pH of 7.4.[4] Under normal physiological conditions, the contribution of hENT4 to adenosine uptake is likely minimal due to its lower affinity compared to other transporters like hENT1.[1]
- Monoamines: hENT4 is also known as the plasma membrane monoamine transporter (PMAT) due to its ability to transport monoamine neurotransmitters such as dopamine and serotonin.[2]



Cationic Drugs and Neurotoxins: The transporter has a broad substrate specificity that
includes various cationic compounds and neurotoxins like 1-methyl-4-phenylpyridinium
(MPP+), the active metabolite of a neurotoxin that induces Parkinson's-like symptoms.[1][2]

Quantitative Data for hENT4 Probes

The following table summarizes the inhibitory potency of various compounds against hENT4, with comparative data for hENT1 and hENT2 to indicate selectivity.

Compound	Target	IC50 / Ki	Selectivity vs. hENT1	Selectivity vs. hENT2	Reference
Compound 30 (hENT4- IN-1)	hENT4	74.4 nM (IC50)	~80-fold	~20-fold	[4][5][6]
Dipyridamole	hENT4	2.8 μM (IC50)	-	-	[4][5]
hENT1	48 nM (Ki)	-	-	[4]	_
hENT2	6.2 μM (Ki)	-	-	[4]	
NBMPR	hENT4	Moderate Inhibitor	-	-	[4]
hENT1	0.4–8 nM (IC50)	-	-	[4]	
hENT2	2.8 μM (IC50)	-	-	[4]	_
Dilazep	hENT1	19 nM (Ki)	-	-	[4]
hENT2	134 μM (Ki)	-	-	[4]	

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and cell type used.[8][9][10] It is crucial to consider these factors when comparing data from different sources.

Experimental Protocols



Detailed methodologies are critical for the accurate assessment of hENT4 function. The following protocols are based on established methods for studying nucleoside transporters.

Stable Expression of hENT4 in a Nucleoside Transporter-Deficient Cell Line

This protocol is foundational for creating a reliable system to study hENT4 in isolation.

Objective: To generate a cell line that stably expresses functional hENT4 for use in uptake and inhibition assays.

Materials:

- PK15NTD (nucleoside transporter-deficient) cells.[5]
- Mammalian expression vector (e.g., pCMV-3flag-1A) containing the full-length hENT4 cDNA.
 [4]
- Transfection reagent (e.g., Lipofectamine 2000).[4]
- Cell culture medium (e.g., modified minimal Eagle's medium).[4]
- Selection antibiotic (e.g., G418).
- FLAG antibody for Western blotting.[4]

Procedure:

- Cloning: The full-length cDNA of hENT4 is cloned into a suitable mammalian expression vector. The inclusion of an epitope tag (e.g., FLAG) is recommended for verifying protein expression.[4]
- Transfection: One day prior to transfection, seed PK15NTD cells in six-well plates to reach
 ~95% confluency on the day of transfection.[4]
- Transfect the cells with the hENT4 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.[4]



- Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418) to the culture medium.
- Colony Screening and Expansion: Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days. Isolate and expand individual resistant colonies.
- Verification of Expression: Screen the expanded colonies for hENT4 expression via Western blotting using an anti-FLAG antibody. A band of the predicted molecular mass (~55 kDa for hENT4) should be detected in transfected cells but not in control cells.[4]
- Functional Verification: Confirm the functional expression of hENT4 by performing a
 [3H]adenosine uptake assay at an acidic pH (e.g., pH 6.0), as described below. Stably
 transfected cells should exhibit significantly higher adenosine uptake at acidic pH compared
 to control cells and uptake at neutral pH.[4]

Radiolabeled Nucleoside Uptake Assay

This assay directly measures the transport activity of hENT4.

Objective: To quantify the uptake of a radiolabeled substrate (e.g., [3H]adenosine) mediated by hENT4.

Materials:

- PK15/hENT4 and control PK15NTD cells.
- Transport buffer (pH adjusted as required, e.g., pH 6.0 and pH 7.4).[4]
- [3H]adenosine.[4]
- Adenosine kinase inhibitor (e.g., 50 nM ABT-702) and adenosine deaminase inhibitor (e.g., 100 nM EHNA) to prevent intracellular metabolism of adenosine.[11][12]
- Ice-cold stop solution (e.g., transport buffer containing a high concentration of unlabeled adenosine).
- Scintillation fluid and a scintillation counter.



Procedure:

- Cell Plating: Seed PK15/hENT4 and PK15NTD cells in 24-well plates and grow to confluency.
- Pre-incubation: On the day of the experiment, wash the cells with the transport buffer (at the desired pH).
- Initiate Uptake: Add the transport buffer containing [3H]adenosine (e.g., 0.2 μM) and the
 metabolic inhibitors. Incubate for a short, defined period (e.g., 2 minutes) at room
 temperature.[4][13] Time course experiments should be performed initially to ensure
 measurements are taken during the linear phase of uptake.[11]
- Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.
- Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the radioactivity counts to the protein content of each well.
 - Calculate hENT4-mediated uptake by subtracting the uptake measured in the control PK15NTD cells from that in the PK15/hENT4 cells.[12] This difference represents the transport specifically mediated by hENT4.

hENT4 Inhibition Assay

This assay is used to determine the potency of inhibitory compounds.

Objective: To determine the IC50 value of a test compound for hENT4.

Materials:

Same as for the Radiolabeled Nucleoside Uptake Assay.



Test compounds at various concentrations.

Procedure:

- Cell Plating and Preparation: Follow step 1 from the uptake assay protocol.
- Pre-incubation with Inhibitor: Wash the cells with the transport buffer (pH 6.0 for hENT4).

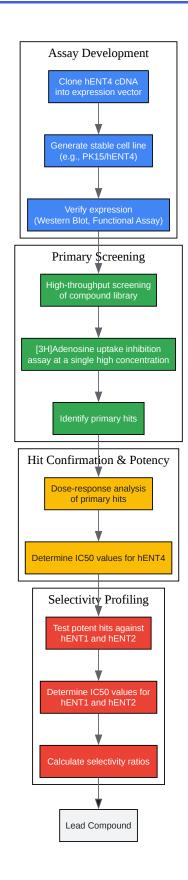
 Pre-incubate the cells with the transport buffer containing various concentrations of the test compound for a set time (e.g., 15 minutes) at room temperature.[4]
- Initiate Uptake: Add [3H]adenosine (at a concentration near its Km, if known, or a low concentration like 0.2 μM) to each well and incubate for a fixed time (e.g., 2 minutes).[4]
- Termination and Measurement: Terminate the uptake and measure the radioactivity as described in steps 4 and 5 of the uptake assay protocol.
- Data Analysis:
 - Plot the percentage of inhibition of [3H]adenosine uptake against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

Visualizations: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key conceptual frameworks for hENT4 research.

Caption: hENT4-mediated adenosine transport and signaling pathway.





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Caption: Experimental workflow for screening and characterizing hENT4 inhibitors.



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References

- 1. Equilibrative Nucleoside Transporters A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT4 Transporters Solvo Biotechnology [solvobiotech.com]
- 3. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise -PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Bidirectional transport of 2-chloroadenosine by equilibrative nucleoside transporter 4 (hENT4): Evidence for allosteric kinetics at acidic pH PMC [pmc.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
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